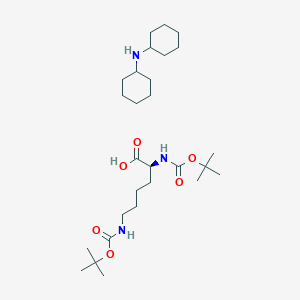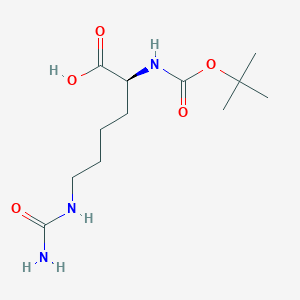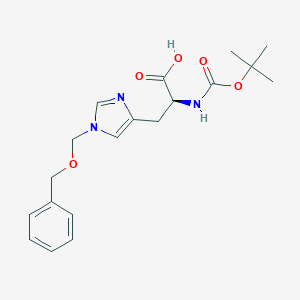
Boc-L-beta-homotryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-beta-homotryptophan, also known as (S)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid, is a derivative of the amino acid tryptophan. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the beta-homotryptophan molecule. This compound is commonly used in peptide synthesis and as a building block in the preparation of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-beta-homotryptophan typically involves the following steps:
Protection of the Amino Group: The amino group of L-beta-homotryptophan is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-beta-homotryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-beta-homotryptophan are reacted with di-tert-butyl dicarbonate in the presence of a suitable base.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization techniques. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-L-beta-homotryptophan undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield L-beta-homotryptophan.
Peptide Coupling: this compound can be used in peptide synthesis, where it undergoes coupling reactions with other amino acids or peptide fragments using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Oxidation and Reduction: The indole ring of this compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc protecting group.
Peptide Coupling: Coupling reagents such as DCC or EDC are used in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products Formed
Deprotection: L-beta-homotryptophan is obtained after the removal of the Boc group.
Peptide Coupling: Peptides containing this compound as a residue are formed.
Oxidation: Various oxidized derivatives of this compound can be obtained depending on the reaction conditions.
Scientific Research Applications
Boc-L-beta-homotryptophan has several applications in scientific research, including:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Chemical Biology: this compound is employed in the design and synthesis of bioactive molecules for chemical biology research.
Mechanism of Action
The mechanism of action of Boc-L-beta-homotryptophan depends on its specific application. In peptide synthesis, it acts as a protected amino acid residue that can be incorporated into peptides. In biological studies, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
L-beta-homotryptophan: The unprotected form of Boc-L-beta-homotryptophan.
Boc-L-tryptophan: A similar compound with a Boc protecting group but lacking the beta-homo modification.
Fmoc-L-beta-homotryptophan: Another protected form of L-beta-homotryptophan, using a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the beta-homo modification. This combination provides specific properties that make it suitable for certain synthetic and research applications, such as increased stability and compatibility with peptide synthesis protocols.
Properties
IUPAC Name |
(3S)-4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZZBYOOQVPWSG-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375825 |
Source


|
| Record name | Boc-L-beta-homotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229639-48-9 |
Source


|
| Record name | Boc-L-beta-homotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














